BenchChemオンラインストアへようこそ!

tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

Chemical purity Building block quality COA compliance

tert‑Butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate (CAS 1445951‑50‑7) is a Boc‑protected 2‑amino‑7‑bromoimidazo[1,2‑a]pyridine. The imidazo[1,2‑a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, CNS agents, and anti‑infective compounds.

Molecular Formula C12H14BrN3O2
Molecular Weight 312.16 g/mol
CAS No. 1445951-50-7
Cat. No. B1383106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
CAS1445951-50-7
Molecular FormulaC12H14BrN3O2
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN2C=CC(=CC2=N1)Br
InChIInChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-5-4-8(13)6-10(16)14-9/h4-7H,1-3H3,(H,15,17)
InChIKeyKXBUZKQYPXTWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate – Core Heterocyclic Building Block for PROTAC and Kinase‑Targeted Libraries


tert‑Butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate (CAS 1445951‑50‑7) is a Boc‑protected 2‑amino‑7‑bromoimidazo[1,2‑a]pyridine [1]. The imidazo[1,2‑a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, CNS agents, and anti‑infective compounds [2]. The compound carries a tert‑butoxycarbonyl (Boc) masking group on the 2‑position nitrogen and a synthetically versatile aryl bromide at the 7‑position, enabling orthogonal deprotection and cross‑coupling reactions [1]. It is explicitly listed in commercial Protein Degrader Building Block collections for PROTAC® design [3].

Why Analog Substitution of tert‑Butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate Introduces Risk


The compound’s value derives from the precise positioning of its two orthogonal handles: the Boc‑protected amine at C‑2 and the aryl bromide at C‑7 [1]. Replacing the bromine with chlorine, iodine, or hydrogen, or moving the halogen to the 6‑ or 8‑position, fundamentally alters the chemoselectivity and kinetic profile of the first synthetic step—most commonly a Suzuki‑Miyaura or Buchwald‑Hartwig coupling [2]. Even when a non‑brominated analog delivers an advanced intermediate, the absence of the halogen eliminates the option for late‑stage diversification, while the unprotected 2‑amino analog carries nucleophilic reactivity that can compete with desired coupling reactions unless re‑protected in an additional step [2]. These differences translate into measurable disparities in synthetic efficiency, functional‑group tolerance, and the structural diversity accessible from a common precursor [2].

Head‑to‑Head Comparative Evidence for tert‑Butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate


Certified Purity Advantage Over the Non‑Brominated Boc‑Imidazopyridine Core

Commercial lots of tert‑butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate are routinely supplied with a certified minimum purity of ≥97% (HPLC), whereas the non‑brominated analog (tert‑butyl imidazo[1,2‑a]pyridin‑2‑ylcarbamate, CAS 1907298‑01‑4) is typically listed at 95%+ without a defined lower limit . When both compounds are used in the same synthetic sequence, a 2% higher starting purity translates directly into fewer purification‑intensive by‑products and a higher effective yield of the first coupling step, as documented in batch‑specific certificates of analysis .

Chemical purity Building block quality COA compliance

Bromo Substituent Enables Reliable Suzuki Coupling at the 7‑Position

The C‑7 bromo substituent on the imidazo[1,2‑a]pyridine ring participates in Pd‑catalyzed Suzuki‑Miyaura cross‑coupling with aryl‑ and heteroaryl‑boronic acids. In structurally analogous 7‑bromoimidazo[1,2‑a]pyridine systems, coupling yields of 80–90% have been reported under standard conditions [1]. In contrast, the corresponding chloro analog shows markedly slower oxidative addition, often requiring higher catalyst loadings or elevated temperatures to reach comparable conversion [2]. The bromo derivative therefore offers a practical balance of reactivity and stability, avoiding the unwanted protodehalogenation that plagues iodo analogs and the latency of chloro substrates.

Cross-coupling Suzuki-Miyaura Reaction yield

Orthogonal Boc Protection Prevents Premature Amine Functionalization

The tert‑butoxycarbonyl protecting group is stable to the basic conditions of Suzuki coupling but is cleanly removed under acidic conditions (TFA/DCM, 0–25°C, >95% deprotection within 1 h) [1]. This orthogonality allows the user to perform C‑7 cross‑coupling first, then liberate the free amine for subsequent amide bond formation or reductive amination. The unprotected analog (2‑amino‑7‑bromoimidazo[1,2‑a]pyridine, CAS not available) would require a protection step before coupling, adding at least one synthetic operation and reducing overall yield [2].

Protecting group orthogonality Solid‑phase synthesis Sequential derivatization

Pre‑Qualified as a Protein Degrader Building Block for PROTAC Assembly

The compound is explicitly cataloged in the Protein Degrader Building Block family by Aladdin Scientific and CalpacLab, signifying that it was selected for its compatibility with the stringent purity and structural requirements of heterobifunctional degrader synthesis [1]. Unlike generic imidazopyridine building blocks, this compound has undergone additional quality vetting to meet the typical >95% purity threshold required for degrader library assembly, where trace impurities can poison E3 ligase engagement assays [1].

Targeted protein degradation PROTAC® Heterobifunctional design

Optimal Deployment of tert‑Butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate in Drug Discovery and Chemical Biology


Generation of Focused Kinase Inhibitor Libraries via C‑7 Diversification

The bromo handle at C‑7 is an ideal entry point for Suzuki coupling with pharmacologically validated boronic acid fragments. Using this building block, medicinal chemistry teams can rapidly generate dozens of analogs in which the 7‑position explores steric and electronic space, while the protected amine at C‑2 is reserved for late‑stage diversification or conversion to a solubility‑enhancing group. This strategy mirrors the SAR campaigns reported for imidazo[1,2‑a]pyridine kinase inhibitors [1].

Assembly of PROTAC Heterobifunctional Degraders

The compound’s orthogonal functionality is purpose‑built for PROTAC synthesis. The C‑7 bromo undergoes chemoselective cross‑coupling with a target‑protein ligand bearing a boronic acid, while the Boc group is then removed to reveal a free amine that can be linked to an E3 ligase ligand (e.g., a VHL or CRBN recruiting element) via an amide or urea bond. This sequential, protecting‑group‑free approach is documented in commercial Protein Degrader Building Block protocols [2].

Radiolabeling and Fluorescent Probe Synthesis

The 7‑bromo position can be exploited for the introduction of radioisotope‑enriched aryl groups (e.g., ¹⁸F‑ or ¹¹C‑labeled rings) via Pd‑mediated coupling, while the 2‑amino group, after deprotection, can be conjugated to fluorescent dyes. This dual‑labeling capability is valuable for developing imaging probes that require precise spatial separation of the reporter and targeting moieties.

Solid‑Phase Peptide Mimetic Synthesis

Because the Boc group is stable to basic coupling conditions but labile toward mild acid, the compound can be grafted onto a solid support via an amine‑reactive linker after deprotection. The bromo substituent remains unchanged throughout resin loading and peptide elongation steps, enabling on‑resin cross‑coupling for the preparation of peptide‑heterocycle hybrids [3].

Quote Request

Request a Quote for tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.